molecular formula C20H26N4O3 B5941585 (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]piperidin-3-ol

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]piperidin-3-ol

Cat. No.: B5941585
M. Wt: 370.4 g/mol
InChI Key: TUSGPLSATLFVSE-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]piperidin-3-ol is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethylamino pyrimidine ring, and a piperidin-3-ol moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]piperidin-3-ol typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole ring, followed by the construction of the dimethylamino pyrimidine ring. The final step involves the formation of the piperidin-3-ol moiety and its attachment to the previously synthesized rings. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

IUPAC Name

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-12-13(2)21-20(23(3)4)22-19(12)24-8-7-15(16(25)10-24)14-5-6-17-18(9-14)27-11-26-17/h5-6,9,15-16,25H,7-8,10-11H2,1-4H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSGPLSATLFVSE-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.